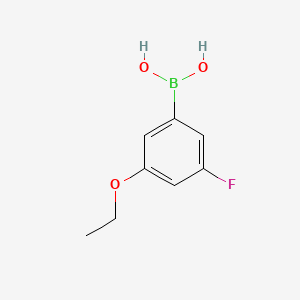
3-Ethoxy-5-fluorophenylboronic acid
Vue d'ensemble
Description
3-Ethoxy-5-fluorophenylboronic Acid is a chemical compound with the molecular formula C8H10BFO3 . It is a solid substance at 20 degrees Celsius . This compound is also known by its synonym, 3-Ethoxy-5-fluorobenzeneboronic Acid .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-5-fluorophenylboronic Acid consists of 8 carbon atoms, 10 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 3 oxygen atoms . The molecular weight of this compound is 183.97 .Physical And Chemical Properties Analysis
3-Ethoxy-5-fluorophenylboronic Acid is a white to almost white powder or crystal . It has a melting point of 158 degrees Celsius . The compound has a density of 1.2 g/cm3, a boiling point of 316.8 degrees Celsius at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25 degrees Celsius .Applications De Recherche Scientifique
Fluorescence Imaging
3-Ethoxy-5-fluorophenylboronic acid: is utilized in the development of phenylboronic-acid-based functional chemical materials for fluorescence imaging. These materials are designed to enhance cancer cell imaging by binding to glycans on the surface of cancer cells, thus improving the specificity and sensitivity of tumor targeting .
Tumor Therapy
In tumor therapy, this compound is part of functional materials used in chemotherapy, gene therapy, phototherapy, and immunotherapy. It contributes to the creation of targeted treatment strategies that minimize damage to normal cells while focusing on cancer cells .
Gene Therapy
The boronic acid moiety of 3-Ethoxy-5-fluorophenylboronic acid is functionalized to deliver CRISPR/Cas9 systems effectively. This application is crucial for gene editing technologies aimed at cancer therapy, providing a safe and targeted delivery mechanism .
Phototherapy
This compound is involved in the synthesis of PBA-based functional chemical materials used in phototherapy. These materials are significant in cancer treatment due to their non-invasiveness and high precision in targeting tumor cells .
Immunotherapy
In the realm of immunotherapy, 3-Ethoxy-5-fluorophenylboronic acid is part of nanomaterials that enhance the body’s immune response against tumors. It plays a role in the development of novel nanoparticles that target tumor cells and improve the efficacy of immunotherapeutic drugs .
Chemical Synthesis
The boronic acid group of this compound is essential in Suzuki–Miyaura coupling reactions, a widely applied method for forming carbon-carbon bonds in organic synthesis. It serves as a stable, environmentally benign organoboron reagent that undergoes rapid transmetalation with palladium complexes .
Material Science
In material science, 3-Ethoxy-5-fluorophenylboronic acid contributes to the creation of dynamic click chemistry applications. It is used in the synthesis of boronic acid-based materials that have adjustable properties for various applications, including smart materials and sensors .
Analytical Chemistry
This compound is also significant in analytical chemistry, where it is used to develop sensor molecules. These sensors interact with analytes, causing changes in the physico-chemical properties of the reporter, which can be measured and analyzed .
Safety and Hazards
3-Ethoxy-5-fluorophenylboronic Acid is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if skin or eye irritation persists .
Propriétés
IUPAC Name |
(3-ethoxy-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBLFYHZAMJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659389 | |
| Record name | (3-Ethoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-fluorophenylboronic acid | |
CAS RN |
850589-53-6 | |
| Record name | 3-Ethoxy-5-fluorophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Ethoxy-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethoxy-5-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




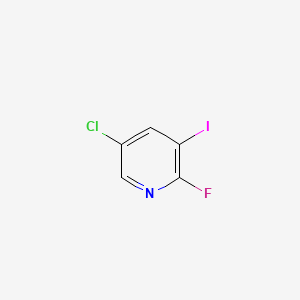


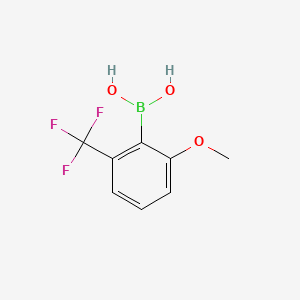
![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)
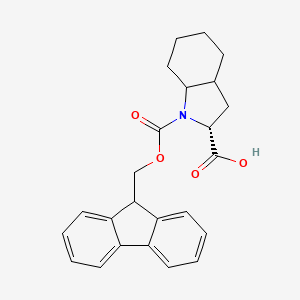
![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)


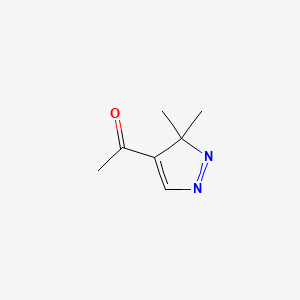

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)
